BPIQ-I (CAS 174709-30-9) is a synthetic organic compound that specifically targets the tyrosine kinase activity of EGFR [1] [2]. Its primary characteristics are summarized in the table below.
| Property | Description |
|---|---|
| Mechanism | Reversible, ATP-competitive inhibitor of EGFR tyrosine kinase [3] [2] |
| Specificity | Potent and specific for EGFR [1] [2] |
| Cellular Uptake | Cell-permeable [2] |
| Molecular Formula | C₁₆H₁₂BrN₅ [1] [3] |
| Molecular Weight | 354.20 g/mol [1] [3] |
This mechanism is illustrated in the following signaling pathway diagram:
This compound inhibits EGFR signaling by competing with ATP, thereby blocking tyrosine phosphorylation and subsequent downstream signaling that leads to cell proliferation [3] [2].
The inhibitory effect of this compound on cell growth has been demonstrated in vitro. The table below summarizes the half-maximal effective concentration (EC₅₀) values from a cell viability assay conducted over 3 days [3].
| Cell Line | Cancer Type | This compound EC₅₀ (μM) |
|---|---|---|
| SKOV-3 | Ovarian Cancer | 6.5 |
| MDA-MB-468 | Breast Cancer | 30 |
| A-431 | Epidermoid Carcinoma | >50 |
| U-87 | Glioblastoma | >50 |
| MDA-MB-231 | Breast Cancer | >50 |
The anti-proliferative data for this compound was generated using a standard Cell Viability Assay [3]. The methodology is outlined below, which can serve as a template for researchers wishing to validate or explore its effects further.
This general workflow for a kinase inhibitor screening assay is common in this field of research:
General workflow for assessing the anti-proliferative effects of a compound like this compound using a cell viability assay [3] [4].
This compound serves as a highly specific tool for probing EGFR-driven signaling in cellular models. When using this inhibitor in research, consider the following:
The table below summarizes the core identity and reported activity of BPIQ-I.
| Property | Description |
|---|---|
| CAS Number | 174709-30-9 [1] [2] [3] |
| Molecular Formula | C₁₆H₁₂BrN₅ [1] [2] [3] |
| Molecular Weight | 354.20 g/mol [1] [2] [3] |
| Synonym | PD 159121 [1] [2] [4] |
| Primary Target | EGFR (Epidermal Growth Factor Receptor) [1] [5] [6] |
| Mechanism | Potent, reversible, and ATP-competitive tyrosine kinase inhibitor [1] [5] |
| Reported IC₅₀ | 25 pM (picomolar) for EGFR tyrosine kinase activity [5] |
| Reported Solubility | 5 mg/ml in DMSO [5] |
Key experimental findings and methodologies from the scientific literature are summarized in the following tables.
Table 1: Reported Anti-proliferative Activity of this compound (72-hour exposure) [1]
| Cell Line | Reported EC₅₀ (μM) |
|---|---|
| SKOV-3 (Ovarian Cancer) | 6.5 |
| MDA-MB-468 (Breast Cancer) | 30 |
| A-431 (Epidermoid Carcinoma) | >50 |
| U-87 (Glioblastoma) | >50 |
| MDA-MB-231 (Breast Cancer) | >50 |
Table 2: Example Experimental Protocols from Literature
| Assay Type | Reported Methodology |
|---|
| Cell Viability Assay [1] | 1. Seed cells in 96-well plates (4,000 cells/well). 2. Incubate overnight. 3. Treat with this compound (e.g., 0-50 µM range) for 72 hours. 4. Add cell viability reagent (e.g., CCK-8). 5. Measure absorbance at 450 nm after 1-hour incubation. | | Colony Formation Assay [7] | 1. Seed a low density of cells (e.g., 800 cells/well) in 6-well plates. 2. Treat with inhibitor for 24 hours. 3. Replace with drug-free medium. 4. Continue culturing for ~14 days, allowing colony formation. 5. Fix cells with 4% paraformaldehyde and stain with 1% crystal violet. 6. Count visible colonies. |
This compound functions by targeting the intracellular tyrosine kinase domain of EGFR. The following diagram illustrates the core signaling pathway and mechanism of tyrosine kinase inhibitors (TKIs) like this compound.
core EGFR signaling and TKI inhibition mechanism.
For practical laboratory use, here are the key handling properties of BPIQ-I.
| Property | Specification |
|---|---|
| CAS Number | 174709-30-9 [1] [2] [3] |
| Molecular Formula | C₁₆H₁₂BrN₅ [1] [3] [4] |
| Molecular Weight | 354.2 (approx.) [1] [4] [5] |
| Purity | ≥95% (HPLC) or ≥99.0% (varies by supplier) [3] [5] |
| Solubility | Soluble in DMSO (e.g., 5 mg/mL) [3] |
| Storage | Protect from light; -20°C; stable for up to 3 months in solution at -20°C [3] |
This compound functions by precisely blocking EGFR-mediated signal transduction. The following diagram illustrates this pathway and the point of inhibition.
As the diagram shows, this compound competes with ATP for the binding site on the tyrosine kinase domain of EGFR. By doing so, it prevents the receptor's autophosphorylation and subsequent activation of downstream signaling cascades, such as the MAPK/ERK pathway, which are critical for cell proliferation and survival [2] [6] [3].
While the search results do not provide a complete step-by-step protocol for a specific assay, they offer key parameters and context for using this compound in research.
| Cell Line | BPIQ-I EC50 (µM) |
|---|---|
| SKOV-3 (Ovarian) | 6.5 |
| MDA-MB-468 (Breast) | 30 |
| A-431 (Epidermoid) | >50 |
| U-87 (Glioblastoma) | >50 |
| MDAMB-231 (Breast) | >50 |
> Assay Background: Data from a 3-day cell viability assay [1].
This compound functions as an ATP-competitive inhibitor [1]. It binds to the ATP-binding pocket of EGFR's tyrosine kinase domain, preventing the receptor from utilizing ATP for autophosphorylation and subsequent activation of downstream signaling cascades [2] [1]. This inhibition of the EGFR pathway leads to reduced cellular proliferation.
This compound is a tool for studying EGFR-driven processes. The methodology below, derived from a kinase inhibitor screen investigating middle ear mucosal hyperplasia, exemplifies its research use [3].
> Experimental workflow for evaluating this compound effects on tissue growth [3].
For in-depth technical details, experimental protocols, and latest research:
The search did uncover a detailed study on a synthetic quinoline analog called BPIQ (2,9-Bis[2-(pyrrolidin-1-yl)ethoxy]-6-{4-[2-(pyrrolidin-1-yl)ethoxy] phenyl}-11H-indeno[1,2-c]quinoline-11-one). While it is not "BPIQ-I", its research may offer useful insights [1].
The study investigated the anti-cancer effects of BPIQ on human non-small cell lung cancer (NSCLC) cells, focusing on its ability to induce apoptosis and inhibit cell migration. A key finding was the dual role of the extracellular signal-regulated kinase (ERK) protein [1].
The simplified diagram below summarizes the dual role of ERK in the cellular response to BPIQ treatment.
The following table summarizes the core experimental data and methodologies from the BPIQ study [1].
| Aspect | Experimental Methodology | Key Findings |
|---|---|---|
| Cell Line | Human NSCLC H1299 cells [1]. |
| Proliferation & Apoptosis | Trypan Blue Exclusion Assay: Measured cell viability and growth inhibition [1]. Annexin V/PI Staining & Flow Cytometry: Quantified apoptotic cell population [1]. MAPK Inhibition: Used specific inhibitors for JNK, p38, and ERK pathways [1]. | BPIQ induced growth inhibition and apoptosis. Only the ERK inhibitor (FR180204) rescued cells from BPIQ-induced death, indicating a pro-apoptotic role for ERK in this context [1]. | | Cell Migration | Wound Healing Assay: Measured cell movement into a scratched "wound" area [1]. Boyden Chamber Assay: Quantified cell invasion through a membrane [1]. | Sub-lethal concentrations of BPIQ significantly inhibited cell migration. This was accompanied by reduced activity of MMP-2 and MMP-9 [1]. | | Anti-Migration Mechanism | Zymography: Assessed activity of matrix metalloproteinases (MMP-2 and MMP-9) [1]. MAPK Inhibition: Combined ERK inhibitor with BPIQ treatment [1]. | Inhibition of ERK enhanced BPIQ's anti-migration effect, indicating that ERK activity plays a protective, pro-survival/migration role in this specific process [1]. | | Pathway Analysis | Western Blotting: Detected phosphorylation (activation) levels of JNK, p38, and ERK MAPK proteins [1]. | BPIQ treatment upregulated phosphorylated JNK and ERK. p38 activation was not detailed [1]. |
Recent research (2021) has highlighted the potential of curcumin, a natural compound, in treating aggressive breast cancer subtypes like Triple-Negative Breast Cancer (TNBC) and hormone-independent HER2+ breast cancer. Its therapeutic action comes from modulating multiple key cellular signaling pathways simultaneously [1].
The table below summarizes the core pathways modulated by curcumin, demonstrating the format for presenting quantitative or mechanistic data:
| Pathway Name | Key Molecular Targets | Effect of Curcumin | Cellular Outcome |
|---|---|---|---|
| PI3K/Akt/mTOR | AKT, mTOR | Downregulates expression of AKT, suppressing the pathway [1]. | Inhibition of cell proliferation, migration, and survival [1]. |
| JAK/STAT | Information missing | Information missing | Information missing |
| MAPK | Information missing | Information missing | Information missing |
| NF-ĸB | Information missing | Information missing | Information missing |
| p53 | Information missing | Information missing | Information missing |
| Wnt/β-catenin | Information missing | Information missing | Information missing |
| Apoptosis & Cell Cycle | Bcl-2 family proteins | Modulates expression of pro- and anti-apoptotic proteins [1]. | Induction of programmed cell death (apoptosis) and cell cycle arrest [1]. |
The following diagram, defined using the DOT language, outlines a generalized experimental workflow for validating the effect of a compound like curcumin (or BPIQ-I) on a molecular pathway. This workflow involves in vitro (lab-based) testing followed by data analysis and modeling.
This workflow is consistent with modern drug development approaches. For instance, a 2025 article in Bioprocess International discusses the use of advanced intestinal organoid monolayers for ADME (Absorption, Distribution, Metabolism, and Excretion) studies, which fits into the "Molecular & Phenotypic Analysis" phase [2]. Furthermore, the use of Physiologically Based Pharmacokinetic (PBPK) modeling, as demonstrated in a 2025 study on sunscreen actives, is a crucial step for translating in vitro findings to predict human outcomes [3].
Since direct information on this compound is not available, here are concrete steps you can take to further your research:
BPIQ (2,9-bis[2-(pyrrolidin-1-yl)ethoxy]-6-{4-[2-(pyrrolidin-1-yl)ethoxy] phenyl}-11H-indeno[1,2-c]quinolin-11-one) is a derivative from the 6-arylindeno[1,2-c]quinoline chemical class [1]. Its significance stems from its potent anticancer activities, demonstrated in in vitro models and an in vivo zebrafish xenograft model, showing particular efficacy against non-small cell lung cancer (NSCLC) cells [1].
DFIQ (9-[3(dimethylamino)propoxy]-6-{4-[3-(dimethylamino)propoxy]phenyl}-2-fluoro-11H-indeno[1,2-c]quinolin-11-one) is a novel synthetic analog of BPIQ, where the pyrrolidine domains are replaced with dimethylamine and a fluorine atom [2]. Research indicates DFIQ not only induces apoptosis but also sensitizes NSCLC cells to ferroptosis, a non-apoptotic programmed cell death, revealing its potential as an adjuvant in cancer therapy [3].
The anticancer effects of BPIQ and DFIQ are multi-faceted, involving the induction of multiple cell death pathways.
BPIQ: Induction of Mitochondrial Apoptosis and Cell Cycle Arrest: BPIQ inhibits lung cancer cell growth by inducing G2/M-phase arrest, associated with decreased levels of cyclin B and CDK1 proteins. It also triggers mitochondrial apoptosis, characterized by upregulation of pro-apoptotic proteins (Bad, Bim) and downregulation of pro-survival proteins (XIAP, survivin). siRNA knockdown confirmed the essential role of Bim in BPIQ-induced apoptosis [1].
DFIQ: Synergistic Induction of Apoptosis and Ferroptosis: DFIQ promotes cell death through apoptosis and enhances cancer cell sensitivity to ferroptosis inducers (e.g., erastin, RSL3). The core mechanism involves:
The diagram below illustrates the key signaling pathways through which DFIQ exerts its anticancer effects.
DFIQ induces cell death via ROS, autophagy disruption, and mitochondrial damage.
The table below summarizes key quantitative findings from experimental studies.
| Compound | Experimental Model | IC50 / Effective Concentration | Key Observed Effects |
|---|
| BPIQ | H1299 lung cancer cells (Zebrafish xenograft) | Not explicitly stated in provided text [1] | - G2/M-phase cell cycle arrest
Core methodologies used to investigate BPIQ/DFIQ are outlined below, which can serve as a reference for protocol design.
In Vitro Cytotoxicity and Viability Assays: MTT assay is standard for determining cell viability and IC50 values [3]. Cells are seeded in 96-well plates, treated with compounds, and incubated with MTT reagent. Resulting formazan crystals are dissolved, and absorbance is measured to determine metabolic activity [3]. Colony formation assay assesses long-term cell proliferation and survival post-treatment [2].
Cell Death and Mechanism Analysis: Flow cytometry with Annexin V/PI double staining quantifies apoptotic cell populations [2]. Dihydroethidium (DHE) and DCFDA staining detect specific ROS like superoxide anions and hydrogen peroxide [2]. Western blotting analyzes protein expression changes for apoptotic markers (Bax, Bad, cleaved caspases), autophagy markers (LC3II, p62), and ferroptosis markers (GPX4, xCT) [2] [3].
In Vivo Efficacy Models: Zebrafish xenograft model is used for evaluating anti-cancer efficacy in vivo. Human cancer cells (e.g., H1299) are implanted into zebrafish larvae, followed by compound treatment. Tumor volume is monitored and measured to assess compound effect [2] [1].
The experimental workflow for DFIQ is visualized in the following diagram.
Key experimental steps for evaluating DFIQ's efficacy and mechanisms.
BPIQ and DFIQ show significant promise as anticancer agents. BPIQ is a potent inducer of mitochondrial apoptosis, while DFIQ's ability to induce apoptosis and sensitize cells to ferroptosis is particularly valuable for overcoming apoptosis insensitivity, a common chemoresistance mechanism [3]. DFIQ's synergy with ferroptosis inducers like erastin and the clinical drug sorafenib suggests its potential as a therapeutic adjuvant [3].
Future work should focus on:
BPIQ, a novel synthetic quinoline derivative, demonstrates a potent anti-cancer effect by triggering mitochondrial-mediated apoptosis, as evidenced in studies on lung cancer cells [1].
The following diagram illustrates this core pathway and the key proteins involved.
BPIQ induces mitochondrial apoptosis via cell cycle arrest and protein regulation.
The table below summarizes the cytotoxic activity of BPIQ and a related active compound from another study [2].
| Compound | Cell Line | Assay | IC₅₀ Value | Reference |
|---|---|---|---|---|
| BPIQ | H1299 (Lung Cancer) | Cell Viability | Information not available in search results | [1] |
| Compound 4a (3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one) | A549 (Lung Cancer) | MTT (72 hours) | 11.33 ± 0.67 µM | [2] | | Compound 4a | HTC-116 (Colon Cancer) | MTT (72 hours) | ~13 µM | [2] | | Compound 4a | HEK293 (Normal Kidney) | MTT (72 hours) | >50 µM (Minimal toxicity) | [2] |
The anti-cancer effects of BPIQ have been validated using the following models and techniques:
For investigating a compound's effect on mitochondrial function and apoptosis, consider these established methodologies.
The evidence positions BPIQ and related quinolinone derivatives as promising candidates for anti-cancer drug development.
| Cancer Cell Type | Cell Cycle Effect | Apoptosis & Cell Death Markers | Key Molecular Mechanisms & Pathways | Other Effects |
|---|
| Lung Cancer (H1299 cells) [1] | G2/M-phase arrest [1] | - ↑ Pro-apoptotic: Bad, Bim [1]
The following diagram illustrates the core signaling pathways through which BPIQ exerts its anti-cancer effects, based on the aggregated data from the table above.
BPIQ's multi-targeted mechanism of action involves inducing ROS, DNA damage, ER stress, and cell cycle arrest, ultimately leading to apoptosis.
For researchers looking to replicate or build upon these findings, here is a summary of the core experimental methodologies used in the cited studies.
1. Assessing Anti-Cancer Potential (Cell Viability)
2. Analyzing Cell Cycle Distribution
3. Detecting Apoptosis
4. Investigating Mechanism: ROS and Protein Expression
5. In Vivo Validation
BPIQ (2,9-Bis[2-(pyrrolidin-1-yl)ethoxy]-6-{4-[2-(pyrrolidin-1-yl)ethoxy] phenyl}-11H-indeno[1,2-c]quinolin-11-one) is a synthetic compound that demonstrates potent anti-cancer activity against non-small cell lung cancer (NSCLC) through multiple pathways.
The following tables summarize key quantitative findings from the cited studies.
Table 1: BPIQ-Induced Effects on Key Proteins and Functional Outcomes
| Target / Process | Effect of BPIQ | Experimental Model | Functional Outcome |
|---|---|---|---|
| Cell Cycle & Proliferation | |||
| Cyclin B / CDK1 Protein Levels | Marked Decrease [1] | H1299 cells | G2/M Phase Cell Cycle Arrest [1] |
| Cellular Proliferation | Inhibition (IC₅₀ values reported) [2] | H1299 cells | Growth Inhibition [2] |
| Apoptosis Regulation | |||
| Pro-apoptotic Bad, Bim | Up-regulation [1] | H1299 cells | Mitochondrial Apoptosis [1] |
| Pro-survival XIAP, Survivin | Down-regulation [1] | H1299 cells | Mitochondrial Apoptosis [1] |
| Migration & Metastasis | |||
| Cell Migration | Significant Inhibition [2] | H1299 cells (Wound Healing/Boyden Chamber) | Anti-metastatic Effect [2] |
| MMP-2 / MMP-9 Activity | Down-regulation [2] | H1299 cells | Reduced Cell Motility/Invasiveness [2] |
| MAPK Signaling | |||
| Phospho-ERK (p-ERK) | Up-regulation [2] | H1299 cells | Pro-apoptotic & Anti-migratory Roles [2] |
| Phospho-JNK (p-JNK) | Up-regulation [2] | H1299 cells | Role not fully confirmed via rescue [2] |
Table 2: Experimental Models and Key Assays for Investigating BPIQ
| Experimental Area | Model System | Key Assays/Methods | Primary Readout |
|---|---|---|---|
| In Vitro Efficacy | NSCLC H1299 Cell Line [1] [2] | Trypan Blue Exclusion Assay [2] | Proliferation/Growth Inhibition [2] |
| In Vivo Efficacy | Zebrafish Xenograft Model [1] | Tumor Xenograft [1] | Tumor Growth Inhibition [1] |
| Apoptosis Detection | NSCLC H1299 Cell Line [1] [2] | Annexin V/Propidium Iodide Staining + Flow Cytometry [2] | Apoptotic Cell Population [2] |
| Cell Cycle Analysis | NSCLC H1299 Cell Line [1] | Flow Cytometry [1] | Cell Cycle Phase Distribution (e.g., G2/M arrest) [1] |
| Migration Assessment | NSCLC H1299 Cell Line [2] | Wound-Healing Assay; Boyden's Chamber Assay [2] | Cell Migration Rate/Invasion [2] |
| Protein Analysis | Cell Lysates from H1299 [1] [2] | Western Blot [1] [2] | Protein Expression/Activation (e.g., Cyclins, Bim, p-ERK) [1] [2] |
| Protease Activity | Cell Culture Supernatant/Conditioned Media [2] | Zymography Assay [2] | MMP-2 and MMP-9 Enzymatic Activity [2] |
| Pathway Validation | H1299 with Pharmacologic Inhibitors [2] | MAPK Inhibition (e.g., ERKi) + Functional Assays [2] | Role of specific MAPK (JNK, ERK) in BPIQ effects [2] |
Below are the detailed methodologies for key experiments cited in the research on BPIQ.
In Vivo Zebrafish Xenograft Model
Apoptosis Detection by Flow Cytometry
Cell Migration Assay (Wound Healing/Scratch Assay)
Zymography Assay for MMP Activity
The following diagrams, generated with Graphviz DOT language, illustrate the key signaling pathways and experimental logic involved in BPIQ's action.
Diagram 1: BPIQ-Induced Apoptosis, Cell Cycle Arrest, and Migration Inhibition
This diagram summarizes the core mechanistic findings of BPIQ's action in NSCLC H1299 cells.
BPIQ triggers apoptosis, cell cycle arrest, and anti-migration, with ERK playing a dual role [1] [2].
Diagram 2: Experimental Workflow for Investigating BPIQ's Dual Effects via ERK
This diagram outlines the key experimental steps used to dissect the dual roles of ERK signaling in BPIQ's effects.
Experimental workflow using ERK inhibition to validate its dual roles in BPIQ's effects [2].
The discovery of the dual role of ERK signaling is particularly critical for future drug development strategies. It suggests that the therapeutic outcome of BPIQ treatment could be optimized by strategically combining it with ERK pathway modulators—for instance, using an ERK inhibitor to enhance anti-metastatic efficacy after initial apoptosis-induced tumor reduction.
BPIQ-I (also known as PD 159121) is a potent, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase [1]. Its core function is to block the signaling pathways that drive the proliferation and survival of cancer cells.
The table below summarizes its basic chemical and biological profile:
| Property | Description |
|---|---|
| CAS Number | 174709-30-9 [1] |
| Molecular Formula | C₁₆H₁₂BrN₅ [1] |
| Molecular Weight | 354.20 g/mol [1] |
| Primary Target | EGFR Tyrosine Kinase [1] |
| Mechanism | ATP-competitive inhibitor [1] |
| Primary Effect | Anti-proliferative activity [1] |
Key experimental data demonstrates the anti-proliferative effects of this compound across various human cancer cell lines. The methodology for such assays is generally standardized in the field [2].
A Cell Viability Assay was used to determine the concentration of this compound that inhibits 50% of cell growth (EC₅₀) after a 3-day treatment [1].
| Cell Line | Tissue Origin | This compound EC₅₀ (μM) |
|---|---|---|
| A-431 | Epidermoid carcinoma | >50 |
| MDA-MB-468 | Breast adenocarcinoma | 30 |
| U-87 | Glioblastoma | >50 |
| SKOV-3 | Ovarian adenocarcinoma | 6.5 |
| MDA-MB-231 | Breast adenocarcinoma | >50 |
While a specific protocol for this compound was not detailed in the search results, kinase inhibition assays typically involve the following steps [2]:
The diagram below outlines a typical workflow for evaluating a kinase inhibitor like this compound, from in vitro testing to in vivo validation, based on standard pre-clinical research practices [2] [3].
Typical pre-clinical workflow for evaluating a kinase inhibitor like this compound.
This compound is identified as a potent and ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase [1]. Its activity is summarized in the table below.
| Property | Description |
|---|---|
| Known Mechanism | ATP-competitive EGFR tyrosine kinase inhibitor [1]. |
| Reported Cellular Activity | Anti-proliferative activity observed in various cancer cell lines after 72-hour exposure [1]. |
| Key Limitation | No detailed experimental protocols or optimized working concentrations for specific assays (e.g., IC50 determination) are publicly available in the searched literature. |
The search results indicate that definitive protocols for this compound are not available. The provided cell viability data can serve as a reference point, but you will need to determine optimal conditions empirically.
| Cell Line | Reported EC₅₀ (μM) [1] |
|---|---|
| A-431 (Epidermoid carcinoma) | >50 |
| MDA-MB-468 (Breast cancer) | 30 |
| U-87 (Glioblastoma) | >50 |
| SKOV-3 (Ovarian cancer) | 6.5 |
| MDA-MB-231 (Breast cancer) | >50 |
Based on standard practices in the field [2] [3], here are key considerations for establishing your own protocol with this compound.
BPIQ (2,9-Bis[2-(pyrrolidin-1-yl)ethoxy]-6-{4-[2-(pyrrolidin-1-yl)ethoxy] phenyl}-11H-indeno[1,2-c]quinolin-11-one) is a novel synthetic derivative of the 6-arylindeno[1,2-c]quinoline family that demonstrates significant anti-cancer potential in in vitro models [1]. Research indicates that its anti-proliferative efficacy is comparable or superior to established quinoline-based chemotherapeutic agents like topotecan and irinotecan [1]. These application notes consolidate the established in vitro methodologies for evaluating BPIQ's mechanisms of action, focusing on its ability to induce cell cycle arrest, apoptosis, and oxidative stress in human cancer cell lines.
BPIQ exerts its anti-cancer effects through a multi-faceted mechanism that disrupts key cellular processes in cancer cells.
The following diagram illustrates the interconnected signaling pathways through which BPIQ exerts its anti-cancer effects:
The in vitro efficacy of BPIQ has been evaluated across a range of human cancer cell lines. The quantitative data below summarizes the anti-proliferative and pro-apoptotic effects observed in these models.
Table 1: Summary of BPIQ's In Vitro Anti-Cancer Effects Across Cell Lines
| Cell Line | Cancer Type | Key Findings | Primary Assays Used |
|---|---|---|---|
| H1299 [1] | Non-Small Cell Lung Cancer | Induction of G2/M phase arrest; Mitochondrial apoptosis (Bad/Bim ↑; XIAP/Survivin ↓) | MTT, Flow Cytometry (Cell Cycle/Apoptosis), Western Blot |
| Y79 [2] | Retinoblastoma | ROS-dependent apoptosis; γH2AX activation (DNA damage) | MTT, Flow Cytometry (Apoptosis/ROS), Western Blot |
| A2780 [3] | Ovarian Adenocarcinoma | Significant sensitivity to quinoline-based nanocomposites (P < 0.001) | MTT, Flow Cytometry (Apoptosis) |
| MCF-7 [3] | Breast Cancer | Pronounced sensitivity to quinoline-based nanocomposites (P < 0.001) | MTT |
This protocol is used to determine the inhibitory effect of BPIQ on cell growth.
This protocol uses Annexin V and Propidium Iodide (PI) to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
This protocol measures the generation of reactive oxygen species in cells treated with BPIQ.
BPIQ is a promising quinoline-derived compound with demonstrated efficacy in multiple in vitro cancer models. Its mechanism is characterized by the induction of G2/M cell cycle arrest, mitochondrial apoptosis, and, in some cell types, ROS-mediated DNA damage. The protocols outlined herein for assessing proliferation, apoptosis, and oxidative stress provide a robust framework for further investigating the anti-cancer properties of BPIQ and related compounds in a research setting.
The diagram below outlines the key stages of a typical zebrafish xenograft experiment for evaluating anti-cancer compounds like BPIQ-I.
Here is a step-by-step protocol you can follow, compiling best practices from recent studies.
Casper). Maintain adult fish at 28°C on a 14/10-hour light/dark cycle [1].This critical step requires practice. Automated systems are emerging to improve reproducibility and throughput [5].
At the endpoint (e.g., 3 or 5 days post-injection), anesthetize embryos and image them using a fluorescent stereomicroscope.
The tables below summarize critical quantitative data and methodological choices for your protocol.
Table 1: Critical Quantitative Parameters for the Protocol
| Parameter | Recommended Specification | Reference / Note |
|---|---|---|
| Embryo Age | 48 hours post-fertilization (hpf) | [1] [2] |
| Injection Volume | ~2 nL | [2] |
| Cell Number | 100 - 500 cells per embryo | Adapt based on cell type [1] [2] |
| Incubation Temp. | 34°C | A compromise for human cells and zebrafish [6] [1] |
| Assay Duration | 3 - 5 days | Short-term assay typical for larvae [4] [1] |
Table 2: Comparison of Endpoint Quantification Methods
| Method | Throughput | Key Advantage | Key Disadvantage |
|---|---|---|---|
| Fluorescence Imaging | Medium | Direct, visual spatial data on tumor size and location | Time-consuming image analysis; lower throughput |
| PCR-Based Assay | High | Highly sensitive; suitable for high-throughput drug screening | Loses spatial information; requires pooling embryos |
2,9-Bis[2-(pyrrolidin-1-yl)ethoxy]-6-{4-[2-(pyrrolidin-1-yl)ethoxy] phenyl}-11H-indeno[1,2-c]quinoline-11-one (BPIQ) is a synthetic quinoline derivative demonstrating significant anticancer potential through mitochondrial-mediated apoptosis in non-small cell lung cancer (NSCLC) cells [1]. BPIQ exhibits a dual mechanism of action, inducing both apoptosis at higher concentrations and inhibiting migration at sub-lethal concentrations through modulation of extracellular signal-regulated kinase (ERK) pathways [2] [1]. The compound belongs to a class of quinoline derivatives that share structural similarities with known anticancer agents like camptothecin, with recent research highlighting its potential for addressing chemoresistant lung cancers [3].
Apoptosis, or programmed cell death, is characterized by distinct biochemical and morphological changes including phosphatidylserine externalization, caspase activation, DNA fragmentation, and mitochondrial membrane depolarization [4] [5] [6]. Accurate detection of apoptosis is crucial for understanding disease mechanisms, evaluating drug efficacy, and advancing biomedical research, particularly in oncology drug development [5]. This document provides detailed application notes and standardized protocols for detecting and quantifying BPIQ-induced apoptosis in NSCLC models, incorporating both fundamental and advanced methodological approaches.
The Annexin V/propidium iodide (PI) staining method is widely considered the gold standard for detecting apoptotic cells [7] [5]. This technique leverages the fundamental biological process of phosphatidylserine (PS) translocation during early apoptosis. In viable cells, PS is predominantly confined to the inner leaflet of the plasma membrane through ATP-dependent enzymatic processes [7] [5]. During early apoptosis, this asymmetric distribution is lost through caspase-mediated cleavage of lipid flippases and activation of scramblases, resulting in PS exposure on the outer membrane leaflet [7].
Annexin V is a calcium-dependent phospholipid-binding protein with high affinity for exposed PS, allowing specific detection of early apoptotic cells when conjugated to fluorochromes [8] [5] [6]. Propidium iodide serves as a membrane integrity marker that is excluded from viable and early apoptotic cells but penetrates cells with compromised membranes, characteristic of late apoptosis and necrosis [8] [5]. The combination of these markers enables discrimination of multiple cell populations:
This approach provides a comprehensive view of cell health and death dynamics within heterogeneous populations, making it particularly valuable for quantifying the effects of potential therapeutic compounds like BPIQ [5].
Table 1: Required Reagents and Equipment
| Category | Specific Items |
|---|---|
| Cell Lines | NSCLC H1299, A549, or other relevant cell models |
| Reagents | BPIQ compound, Annexin V-FLUOS staining kit (or Annexin V conjugate + PI), binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4), PBS buffer (pH 7.4), trypsin/EDTA |
| Equipment | Flow cytometer with appropriate lasers/filters, centrifuge, T25 culture flasks, polystyrene round-bottom tubes, pipettes |
| Controls | Untreated cells (negative control), staurosporine-treated cells (positive apoptosis control) |
Cell Preparation and BPIQ Treatment
Cell Harvesting
Staining Procedure
Flow Cytometry Analysis
Figure 1: Experimental Workflow for BPIQ-Induced Apoptosis Detection
BPIQ induces apoptosis through mitochondrial-mediated pathways, making assessment of mitochondrial function particularly relevant [1]. The JC-1 staining protocol provides a sensitive method for evaluating mitochondrial membrane potential (ΔΨm) [9] [6]:
DNA laddering assay detects internucleosomal DNA cleavage, a hallmark of late-stage apoptosis [4]:
Genetically encoded FRET-based sensors enable real-time discrimination between apoptosis and necrosis at single-cell resolution [10]:
Table 2: Comparison of Apoptosis Detection Methods for BPIQ Studies
| Method | Detection Principle | Applications in BPIQ Research | Sensitivity | Throughput |
|---|---|---|---|---|
| Annexin V/PI Flow Cytometry | PS externalization & membrane integrity | Quantification of early/late apoptosis, dose-response studies, kinetics | High | High |
| JC-1 Staining | Mitochondrial membrane potential | Detection of mitochondrial-mediated apoptosis, early apoptosis detection | Moderate | Moderate |
| DNA Fragmentation | Internucleosomal DNA cleavage | Confirmation of late-stage apoptosis, complementary endpoint analysis | Low | Low |
| FRET-Based Caspase Sensors | Caspase activation & membrane integrity | Real-time kinetics, apoptosis/necrosis discrimination, single-cell analysis | Very High | Moderate-High |
Table 3: Troubleshooting Guide for BPIQ Apoptosis Assays
| Problem | Potential Causes | Solutions |
|---|---|---|
| High Background Apoptosis | Serum starvation, mechanical stress, prolonged trypsinization | Optimize culture conditions, use gentle detachment methods, include proper controls |
| Weak Annexin V Staining | Inadequate calcium, low Annexin V concentration, insufficient incubation | Verify calcium in buffer (2.5 mM), titrate Annexin V concentration, extend incubation to 15-20 min |
| Excessive Necrotic Population | BPIQ cytotoxicity, mechanical damage during processing | Test lower BPIQ concentrations, optimize treatment duration, minimize processing time |
| Poor Signal Separation | Inadequate compensation, antibody concentrations | Use single-stained controls for compensation, optimize fluorochrome concentrations |
To confirm the role of ERK in BPIQ-induced apoptosis, incorporate specific inhibitors into the experimental design:
Figure 2: BPIQ Signaling Pathways in Apoptosis and Migration Inhibition
These application notes and protocols provide comprehensive methodologies for detecting and quantifying BPIQ-induced apoptosis in NSCLC models. The Annexin V/PI flow cytometry assay serves as a robust, quantitative approach for screening BPIQ efficacy and mechanism, while complementary methods like JC-1 staining and FRET-based caspase sensors offer additional insights into mitochondrial involvement and real-time kinetics. The dual role of ERK in mediating BPIQ-induced apoptosis while suppressing migration at sub-lethal concentrations presents unique considerations for experimental design and interpretation [1]. These standardized protocols enable reliable assessment of BPIQ's anticancer potential, supporting future development of quinoline-based therapeutics for chemoresistant lung cancers.
When studying a novel compound like BPIQ-I, a robust flow cytometry workflow can simultaneously analyze its effects on cell death, proliferation, and metabolic state. The following table summarizes key parameters that can be assessed in a single, integrated experiment [1].
| Parameter | Detection Method | Purpose | Key Readout |
|---|---|---|---|
| Cell Proliferation | CellTrace Violet (CFSE-like dye | Tracks division history and calculates proliferation rate [1]. | Number of cell generations; proportion of proliferating cells. |
| Cell Cycle Dynamics | Bromodeoxyuridine (BrdU) & Propidium Iodide (PI) | Identifies cell cycle phase (G1, S, G2) and intensity of DNA synthesis [1]. | Percentage of cells in G1, S, G2/M phases; BrdU signal intensity. |
| Apoptosis & Cell Death | Annexin V & Propidium Iodide (PI) | Distinguishes healthy, early apoptotic, late apoptotic, and necrotic cell populations [1]. | Percentages of cells in each death stage (Annexin V+/PI-, etc.). |
| Mitochondrial Membrane Potential | JC-1 Dye | Measures mitochondrial health and depolarization, an indicator of early apoptosis and metabolic stress [1]. | Ratio of JC-1 aggregates (high potential) to monomers (low potential). |
This integrated protocol, adapted from a recent Nature publication, allows for the acquisition of up to eight different parameters from a single sample in one experiment [1]. The entire process takes approximately 5 hours.
Sample Preparation and Staining [1]
Flow Cytometry Data Acquisition and Analysis [1]
The following diagram, generated using Graphviz DOT language, illustrates the logical flow of the integrated staining and analysis protocol.
For researchers investigating a novel compound, correlating findings across these multiplexed parameters is essential for understanding the mechanism of action.
Quantitative Phase Imaging (QPI) is a real-time, label-free technique that measures the growth rate of individual cells by quantifying changes in cellular mass over time [1]. It functions as a multiparametric approach to determine the response of cancer cells to therapies, capturing dynamic changes that traditional endpoint assays miss [1].
The core principle is that the phase shift of light passing through a cell is proportional to the cell's mass. By tracking this mass over time, QPI can determine the Specific Growth Rate (SGR), or the exponential growth constant of a cell [1]. The workflow typically involves exposing cells to a drug, then using a custom QPI microscope to image tens of thousands of individual cells or small clusters over several days to capture their mass accumulation behavior [1].
The power of QPI lies in its ability to extract multiple, orthogonal parameters from the mass-versus-time data of single cells. The table below summarizes these key parameters [1].
| Name | Abbreviation | Description | Units |
|---|---|---|---|
| Specific Growth Rate | SGR | Exponential growth constant, computed as the rate of change of cell mass over time, normalized by cell mass | h⁻¹ |
| Half Maximal Effective Concentration | EC50 | Therapy concentration at which cells exhibit 50% of maximum response | µM |
| Depth of Response | DoR | Maximum difference in SGR between cells at minimum and maximum therapy concentrations | - |
| Time of Response | ToR | The average time required to elicit a response to therapy at the tested concentration | h |
| Standard Deviation of Response | SD | Standard deviations of SGR as a measure of cell-to-cell heterogeneity | h⁻¹ |
This protocol outlines the steps for a multiparametric QPI assay to characterize cancer cell line response to single-agent therapies, based on the validated method from the search results [1].
The following Graphviz diagram illustrates the core experimental and analytical workflow of the QPI method.
Diagram 1: QPI Experimental Workflow
Since the specific "this compound" technology was not found, you may need to:
Title: Application Notes for BPIQ-I: Reconstitution, Storage, and Functional Assays in Cell-Based Screening
1. Introduction and Background this compound is a small molecule inhibitor identified for its potential to modulate key cancer-associated signaling pathways. These application notes provide standardized protocols for researchers to reconstitute the compound, determine its stability under various storage conditions, and assess its biological activity in high-throughput screening environments. The consistent application of these methods is crucial for generating reproducible and comparable data across different laboratories.
2. Physical & Chemical Characteristics of this compound Table 1: Summary of this compound Properties (To be completed with actual data)
| Property | Specification / Value |
|---|---|
| Molecular Formula | e.g., C₂₁H₁₈N₃O₃S |
| Molecular Weight | e.g., 440.2 g/mol |
| Purity (HPLC) | e.g., >98% |
| Recommended Solvent | e.g., DMSO |
| Stock Concentration | e.g., 10 mM |
| Storage Condition | e.g., -80°C, desiccated, in the dark |
3. Signaling Pathway and Putative Mechanism of Action Based on its reported profile, this compound is hypothesized to inhibit specific nodes within oncogenic signaling networks. The following diagram summarizes its putative mechanism of action and downstream effects on cell fate.
4. Experimental Protocols
Protocol 1: this compound Stock Solution Reconstitution and Aliquoting
Protocol 2: Dose-Response and IC₅₀ Determination in Cancer Cell Lines
5. Data Analysis and Interpretation Table 2: Example IC₅₀ Data for this compound Across Cell Lines (To be completed with actual data)
| Cell Line | Cancer Type | IC₅₀ (nM) | 95% Confidence Interval | N |
|---|---|---|---|---|
| MCF-7 | Breast | [Value] | [Lower] - [Upper] | 3 |
| A549 | Lung | [Value] | [Lower] - [Upper] | 3 |
| Skov-3 | Ovarian | [Value] | [Lower] - [Upper] | 3 |
| Jurkat | Leukemia | [Value] | [Lower] - [Upper] | 3 |
6. Troubleshooting Guide Table 3: Common Issues and Solutions
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Precipitation in stock | Solvent evaporation, freeze-thaw | Warm briefly at 37°C and vortex. If insoluble, prepare a fresh aliquot. |
| High DMSO in assay | Incorrect dilution | Ensure final DMSO concentration is ≤0.1%. Use intermediate dilutions in medium. |
| No activity in assay | Degraded compound, wrong target | Use a fresh aliquot. Verify cell line expresses the target pathway. |
| High well-to-well variability | Uneven cell seeding, pipetting error | Ensure cell suspension is homogenous. Use multichannel pipettes for reagent addition. |
Since the specific information on this compound is not publicly available in the search results I obtained, you may need to try the following:
1. Compound Profile this compound (CAS 174709-30-9), also known as PD 159121, is a potent and selective ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its primary application in research is to inhibit EGFR signaling and evaluate anti-proliferative effects in cellular models [1] [2].
2. Physicochemical & Storage Data
The following table summarizes the core quantitative data for this compound:
| Property | Value / Specification |
|---|---|
| CAS Number | 174709-30-9 [1] [2] |
| Molecular Formula | C~16~H~12~BrN~5~ [1] [2] |
| Molecular Weight | 354.2 g/mol [1] [2] |
| Recommended Storage (Powder) | -20°C for long-term stability (up to 3 years) [2] |
| Recommended Storage (Solution) | -80°C for long-term stability (up to 1 year) [2] |
| Solubility (General) | Soluble in DMSO. Specific solubility in aqueous buffers (e.g., PBS) is not provided and requires experimental determination. |
3. Handling & Solubility Protocol
A. Storage and Handling
B. Solubility and In-Vivo Formulation While a specific solubility protocol for this compound is not available, a standard method for solubility determination can be followed:
For animal studies, one suggested in vivo formulation is 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS/ddH~2~O [2]. This formulation should be prepared from a DMSO stock solution immediately before administration.
4. Core Experimental Workflow
The typical research workflow for using this compound involves several key stages, from preparation to data analysis, as illustrated below.
5. Solubility Optimization Strategies
Many new drug candidates face solubility challenges. If this compound exhibits poor aqueous solubility, consider the following established strategies to enhance it for in vitro assays [3]:
The search results, while providing basic data, lack the detailed protocols required for a complete application note. You should be aware of the following limitations:
This document provides a standardized framework for the preclinical assessment of novel chemical entities with suspected antiproliferative activity, using a hypothetical compound "BPIQ-I" as a model. The protocols are synthesized from established experimental design principles and recent methodology in anticancer drug discovery [1] [2]. The application note outlines a comprehensive approach to establish cytotoxicity, elucidate mechanisms of action, and determine apoptotic pathways induced by experimental compounds.
Adherence to rigorous experimental design is fundamental to generating reliable, reproducible data. Key requirements include [1]:
The following section details core methodologies for evaluating anticancer activity.
Purpose: To determine the concentration-dependent effect of a compound on cell viability.
Detailed Protocol:
Purpose: To quantify and distinguish early/late apoptosis and necrosis.
Detailed Protocol (Annexin V-FITC/7-AAD Staining):
Purpose: To identify cell cycle phase arrest induced by this compound.
Detailed Protocol (Propidium Iodide Staining):
Purpose: To investigate activation of key caspases in apoptosis.
Detailed Protocol (Colorimetric Substrate Cleavage):
| Cell Line | Origin | IC₅₀ (µM) | 95% Confidence Interval | Selectivity Index (IC₅₀_normal/IC₅₀_cancer) |
|---|---|---|---|---|
| A549 | Lung cancer | 11.33 ± 0.67 | 10.5 - 12.1 | 3.5 |
| HCT-116 | Colon cancer | ~13.0 | 12.2 - 13.8 | 3.1 |
| MCF-7 | Breast cancer | Data required | Data required | Data required |
| HEK293 | Normal kidney | 40.18 ± 0.94 | 39.5 - 40.8 | - |
Note: Data for this compound is hypothetical, based on similar compounds [2].
| Protein | Function | Expected Change with this compound Treatment | Detection Method |
|---|---|---|---|
| Bax | Pro-apoptotic | Upregulation | Western Blot |
| Bak | Pro-apoptotic | Upregulation | Western Blot |
| Bcl-2 | Anti-apoptotic | Downregulation | Western Blot |
| Bcl-xL | Anti-apoptotic | Downregulation | Western Blot |
| Cytochrome c | Apoptotic trigger | Increased release | Western Blot/ELISA |
| PARP | DNA repair | Cleavage (89 kDa fragment) | Western Blot |
| p53 | Tumor suppressor | Upregulation/Activation | Western Blot |
The following Graphviz diagrams illustrate key apoptotic pathways that may be activated by this compound treatment.
| Common Issue | Potential Cause | Solution |
|---|---|---|
| High background in MTT assay | Precipitate formation, contaminated reagents | Filter sterilize MTT stock, ensure sterile conditions |
| Poor Annexin V staining | Inadequate binding buffer, excessive cell clumping | Prepare fresh binding buffer, filter cells through mesh |
| No caspase activation | Insufficient treatment time, inappropriate concentration | Perform time-course experiment, verify IC₅₀ values |
| High variability in replicates | Inconsistent cell counting, edge effects in plates | Standardize counting method, use inner wells |
This application note provides a comprehensive framework for evaluating this compound or similar investigational compounds. The integration of robust experimental design with multiple orthogonal assays enables thorough characterization of antiproliferative and apoptotic mechanisms. Following these standardized protocols will enhance data reliability and reproducibility in early drug discovery.
This section outlines a standard framework for addressing compound solubility, a critical property in drug development that affects bioavailability and efficacy [1].
Q1: What are the primary strategies to improve compound solubility in aqueous solutions? A1: Common laboratory strategies include:
Q2: How can I rapidly test a wide range of conditions for my compound? A2: Automated, high-throughput screening is an efficient method. One published workflow uses an automated platform to test protein solubility and stability across a broad range of buffer and excipient compositions, generating data with low amounts of material [2]. This data can then directly inform the design of purification processes and formulation development.
Q3: Can computer models predict my compound's solubility before I run an experiment? A3: Yes, machine learning (ML) models have become powerful tools for predicting aqueous solubility [3]. These models can save significant time and resources. The performance of different ML approaches on a large dataset of organic compounds is summarized below [3].
Table 1: Comparison of Machine Learning Models for Aqueous Solubility Prediction
| Model Type | Chemical Representation | Test R² | Test RMSE | Key Advantage |
|---|---|---|---|---|
| Random Forest | Molecular Descriptors | 0.88 | 0.64 | High predictive accuracy [3] |
| Random Forest | Morgan Fingerprint (ECFP4) | 0.81 | 0.80 | Provides insight into functional group contributions [3] |
| Directed Edge Graph Isomorphism Network (D-GIN) | Graph Neural Network | ~ | ~ | State-of-the-art architecture combining different learning approaches [1] |
Q4: Which molecular features are most critical for aqueous solubility? A4: Computational studies using SHapley Additive exPlanations (SHAP) analysis have identified that lipophilicity (often measured as LogP) is a dominant feature [3]. Other important descriptors include the number of aromatic heavy atoms, molecular weight, and the presence of specific functional groups like hydrogen bond donors and acceptors [3].
Experimental Workflow for Solubility Enhancement
The following diagram outlines a systematic, tiered approach to diagnosing and resolving solubility issues.
Step 1: Initial Assessment & In-Silico Screening
Step 2: High-Throughput Experimental Screening
Step 3: Data Analysis and Condition Optimization
Step 4: Final Validation
The table below summarizes the key technical data for this compound from the supplier's datasheet [1].
| Property | Specification |
|---|---|
| Catalog Number | 203696 [1] |
| CAS Number | 174709-30-9 [1] |
| Synonyms | 8-[(3-Bromophenyl)amino]-3-methyl-3H-imidazo[4,5-g]-quinazoline [1] |
| Mechanism of Action | Cell-permeable, reversible, ATP-competitive inhibitor of EGFR tyrosine kinase [1] |
| Reported IC₅₀ (EGFR) | 25 pM (0.025 nM) [1] |
| Purity | ≥95% by HPLC [1] |
| Solubility | DMSO (5 mg/ml) [1] |
| Storage | Protect from light; -20°C [1] |
| Solution Stability | Aliquot and freeze at -20°C; stock solutions stable for up to 3 months [1] |
Here are answers to common questions and solutions to problems you might encounter when working with this compound.
Q1: What is the primary mechanism by which this compound exerts its effects, and what downstream consequences should I investigate for toxicity? A1: this compound is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase [1]. Its toxicity likely stems from this targeted inhibition. You should investigate the following downstream pathway events and common cell death mechanisms, which are often interconnected [2] [3].
Q2: My positive control is not working during Annexin V apoptosis assays. What could be wrong? A2: A lack of positive signal can occur for several reasons [4] [5]:
Q3: I see high background fluorescence or false positives in my untreated control group. How can I fix this? A3: False positives can stem from technical artifacts or poor cell health [4] [5]:
Q4: How should I properly handle and prepare this compound stock solutions for cell treatment? A4: Follow these steps for optimal results [1]:
This is a generalized protocol for a key experiment to study this compound-induced cytotoxicity. You should optimize it for your specific cell line.
Principle: This assay distinguishes between live (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cells based on phosphatidylserine (PS) exposure and membrane integrity [4].
Critical Notes:
The data comes from a phenotypic high-content analysis (HCA) screen using primary rat hippocampal neurons to identify protein kinase inhibitors that promote neurite growth [1].
| Parameter | Details |
|---|---|
| Screened Concentrations | 6 nM, 32 nM, 160 nM, 800 nM, 4 μM, 20 μM [1] |
| Concentration of Max Effect | 160 nM [1] |
| Reported EC₅₀ | ~74 nM [1] |
| Key Bioassay Readout | Neurite Total Length (NTL) [1] |
| Max Effect on NTL | 288% increase relative to DMSO control [1] |
This protocol is adapted from the screening assay used to generate the data above [1].
Step 1: Cell Culture Preparation
Step 2: Compound Treatment
Step 3: Immunostaining and Data Acquisition
Step 4: Morphological Analysis
Step 5: Hit Identification Criteria
The following diagram illustrates the key stages of the screening protocol:
The source material did not provide specific troubleshooting advice for this compound. However, here are general guidelines for issues that can arise in cell-based screening assays:
This compound (also known as PD 159121) is a potent and ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase [1] [2]. Its primary documented mechanism is inhibiting EGFR activity, which shows anti-proliferative effects in various cancer cell lines [1] [2]. The chemical structure is C₁₆H₁₂BrN₅, it has a molecular weight of 354.20 g/mol, and the CAS registry number is 174709-30-9 [1] [2].
The table below summarizes the key experimental findings for this compound from the search results:
| Property / Parameter | Details |
|---|---|
| Molecular Weight | 354.20 g/mol [1] |
| CAS Number | 174709-30-9 [1] [2] |
| Molecular Formula | C₁₆H₁₂BrN₅ [1] [2] |
| Biological Target | EGFR Tyrosine Kinase [1] [2] |
| Mechanism | ATP-competitive inhibitor [1] |
| Primary Assay | Cell viability assay (WST-8) after 3-day incubation [1] |
| Reported EC₅₀ (SKOV-3 cells) | 6.5 µM [1] |
| Other Cell Lines Tested | A-431, MDA-MB-468, U-87, MDA-MB-231 [1] |
Example Protocol: Cell Viability Assay This is a generalized protocol based on the methods used to generate the data above [1].
What is the primary application of this compound in research? this compound is used in preclinical research to study EGFR-driven signaling pathways and to investigate the anti-proliferative effects of EGFR inhibition on various cancer cell lines [1] [2].
Which cell lines are most sensitive to this compound? Based on the available data, the SKOV-3 cell line (likely ovarian cancer) was the most sensitive among those tested, with an EC₅₀ of 6.5 µM. Other lines like MDA-MB-468 showed moderate sensitivity (EC₅₀ of 30 µM) [1].
Is this compound suitable for in vivo studies? The search results do not provide specific data on this compound's use in animal models. You would need to consult specialized pharmacological databases or primary literature for pharmacokinetic and in vivo efficacy data.
Low Potency or Efficacy:
High Background in Controls:
The following diagrams, created with Graphviz, illustrate the proposed mechanism of this compound and a general experimental workflow.
Diagram 1: Proposed Mechanism of this compound as a competitive EGFR tyrosine kinase inhibitor. This compound and ATP compete for the binding site on the EGFR, thereby inhibiting the activation of downstream signaling pathways that lead to cell proliferation and survival [1] [2] [3].
Diagram 2: General workflow for a cell viability assay using this compound, based on the cited methodology [1].
I hope this structured information provides a solid starting point for your work with this compound.
The table below summarizes the key stability information and physical properties of BPIQ-I from technical data sheets.
| Property | Specification / Recommendation |
|---|---|
| Purity | ≥95% by HPLC [1], ≥99.0% [2] |
| Molecular Formula | C₁₆H₁₂BrN₅ [1] [2] [3] |
| Molecular Weight | 354.2 g/mol [1] [2] [3] |
| Solid Form | Off-white to crystalline solid [1] [3] |
| Recommended Storage (Powder) | Protect from light. -20°C [1]. Packaging under inert gas is recommended [1]. |
| Freezing Powder | Ok to freeze [1] |
| Solubility (Stock Solution) | 5 mg/ml in DMSO [1] |
| Stock Solution Stability | Stable for up to 3 months at -20°C [1]. Up to 1 month at -20°C [2]. |
| Recommended Stock Handling | Following reconstitution, aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles [1] [2]. |
Here is a detailed methodology for creating a stock solution of this compound to ensure stability and experimental consistency.
Preparation
Storage
Usage in Cell-Based Assays
The following diagram illustrates the complete workflow for preparing and storing this compound stock solutions.
Q1: What is the shelf life of the this compound powder? The technical data sheet indicates a shelf life of up to 3 years when stored at -20°C, though one supplier notes a general shelf life of 1460 days (approximately 4 years) for the solid form [1] [3].
Q2: Can I use a solvent other than DMSO to prepare stock solutions? The product datasheets specify DMSO as the solvent for preparing stock solutions at 5 mg/ml [1]. The stability profile in other solvents has not been reported, so using DMSO is strongly recommended.
Q3: What is the primary mechanism of action of this compound? this compound is a cell-permeable, reversible, and ATP-competitive inhibitor. It is highly potent and specific against the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), with a reported IC₅₀ of 25 pM [1] [3].
Q4: I see a discrepancy in purity between different sources. Which should I trust? Different manufacturers may provide slightly different purity grades (e.g., ≥95% vs. ≥99.0%) [1] [2]. It is critical to consult the Certificate of Analysis (CoA) for your specific lot number to know the exact purity and analytical data for the material you are using [1] [2].
Problem: Precipitate forms in stock solution after thawing.
Problem: Inconsistent biological activity in repeated experiments.
Problem: The inhibitor seems to lose efficacy in cell assays.
The table below outlines common issues, potential causes, and solutions for key experiments involving quinoline-based compounds, drawing from recent scientific literature [1] [2].
| Experiment | Common Challenge | Potential Cause | Recommended Solution |
|---|
| Cytotoxicity (MTT) Assay | High background noise or inconsistent results between replicates. | • Incomplete dissolution of formazan crystals. • Bacterial contamination in reagent or media. • Incorrect cell seeding density. | • Ensure thorough solubilization with DMSO; shake plates post-addition [1]. • Filter-sterilize MTT stock; use aseptic technique. • Standardize cell counting and seeding protocol; confirm ~70-80% confluency at assay start. | | Apoptosis (Annexin V/PI) Assay | Low signal or high background in flow cytometry. | • Excessive cell handling leading to mechanical damage. • Incorrect antibody dilution or incubation time. • Inadequate washing, leaving unbound antibody. | • Handle cells gently during trypsinization and washing [1]. • Titrate antibodies; strictly follow manufacturer's incubation time (e.g., 5 min at 25°C) [1]. • Perform recommended wash steps post-staining to remove unbound reagent. | | Synthesis of Compounds | Low yield or impurities in final product (e.g., Tetrahydroquinolinones). | • Incomplete reaction or side reactions. • Presence of tautomers/rotamers complicating purification. | • Confirm reaction conditions (catalyst, temperature, time); use TLC to monitor progression [2]. • Employ techniques like recrystallization or prep-HPLC; refer to supplementary info for specific separation guidance [2]. | | Cell Cycle Analysis | Indistinct cell cycle phases or high sub-G1 debris. | • Over-fixation or harsh fixation damaging DNA. • Insufficient RNase treatment. | • Fix cells with 70% ethanol at 4°C; avoid prolonged fixation (>2 hrs). • Include a robust RNase A treatment step (e.g., 30 min at 37°C) during staining. |
For reproducibility, here are the core methodologies for key assays referenced in the troubleshooting guide.
This protocol is used to assess cell viability after treatment with compounds like GQD-HA-Qu NCs or tetrahydroquinolinones [1] [2].
This protocol details the steps to distinguish between early apoptotic, late apoptotic, and necrotic cells [1].
To help visualize the logical flow of a typical drug efficacy investigation and the underlying mechanism of action for quinoline-based compounds, the following diagrams were created using Graphviz.
The diagram below outlines the key stages of a preclinical drug evaluation study, from compound synthesis to mechanistic analysis [1] [2].
This diagram illustrates the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, which are often triggered by quinoline derivatives [1] [2].
The troubleshooting guide and protocols were synthesized from recent studies on quinoline-based compounds. The diagrams were generated using Graphviz's DOT language, adhering to your specifications for color, contrast, and layout [3] [4] [5].
| Category | Question | Answer & Solution |
|---|---|---|
| Assay Principle | What is the principle of Annexin V/PI apoptosis detection? | Early apoptosis: phosphatidylserine (PS) translocates to outer membrane, binding FITC-labeled Annexin V (green). Late apoptosis/necrosis: compromised membrane allows Propidium Iodide (PI) (red) to enter and stain DNA [1]. |
| Experimental Setup | Does trypsin with EDTA affect detection? | Yes. EDTA chelates Ca²⁺, which is essential for Annexin V-PS binding. Use EDTA-free enzymes like Accutase [1]. |
| Experimental Setup | What if my cells express GFP? | Avoid FITC-labeled Annexin V. Use probes with non-overlapping spectra like PE, APC, or Alexa Fluor 647 [1]. |
| Results & Analysis | Why is my positive control not working? | Possible causes: insufficient drug concentration/duration, loss of apoptotic cells in supernatant, operational error (forgot dye), or degraded reagents [1]. |
| Results & Analysis | Why are there no Annexin V+ cells in my treated sample? | Drug may not induce apoptosis; ensure treatment is sufficient. Include all cells (supernatant). Verify kit function with a positive control [1]. |
| Results & Analysis | Why is there a high false positive rate in my control group? | Poor compensation; over-confluent/starved cells; mechanical damage from over-pipetting; autofluorescence from drugs; delayed sample analysis [1]. |
| Problem Phenomenon | Possible Causes | Recommended Solutions |
|---|---|---|
| Unclear population separation | High cellular autofluorescence; poor cell condition. | Choose a fluorophore without spectral overlap; use healthy, log-phase cells; gentle dissociation with Accutase [1]. |
| Only PI/7-AAD positive (no Annexin V signal) | Cells are late apoptotic/necrotic; severe mechanical damage. | Use healthier cells; be gentle during handling and pipetting to avoid membrane damage [1]. |
| Only Annexin V positive (no PI signal) | Cells in early apoptosis stage; omission of nuclear dye. | This is normal for early apoptosis; double-check staining protocol to ensure PI/7-AAD was added [1]. |
| Poor fluorescence compensation | Incorrect flow cytometry settings. | Use single-stain controls (apoptotic cells with Annexin V-FITC only and PI only) for proper compensation [1]. |
Here is a detailed methodology for a standard Annexin V-based apoptosis assay.
The following diagram illustrates the core signaling pathways involved in drug-induced apoptosis and the corresponding detection logic for an Annexin V assay, based on mechanisms described in the search results [2] [3].
A weak or absent signal is a common issue with several potential causes, ranging from transfer efficiency to antibody quality [1] [2].
| Potential Cause | Recommended Solution |
|---|---|
| Failed protein transfer | Verify transfer by staining the gel (Coomassie) and membrane (Ponceau S) after the procedure [1] [2]. For high MW proteins, add 0.1% SDS to the transfer buffer and increase transfer time. For low MW proteins, use a smaller pore membrane (e.g., 0.2 µm) and reduce transfer time [1]. |
| Sub-optimal antibody concentration or quality | Titrate antibody concentrations; the datasheet recommendation is a starting point [1]. Test old or suspect antibodies on a known positive control. Increase incubation time (e.g., overnight at 4°C) [1] [2]. |
| Low target protein abundance | Load more protein (20–50 µg per lane is a common range) [1] [2]. Concentrate your sample or enrich for the target via immunoprecipitation or cellular fractionation [1] [3]. Include protease inhibitors in your lysis buffer to prevent degradation [2] [3] [4]. |
| Ineffective blocking | Test different blocking agents. For instance, switch from milk to BSA, especially when detecting phosphoproteins, as milk contains phosphoproteins like casein that can interfere [1] [2] [5]. |
| Issues with detection | Ensure your detection reagents are fresh. Check that buffers do not contain sodium azide, which inhibits HRP activity [1] [2]. Increase exposure time during imaging [1] [2]. |
High background appears as a dark haze or blotches across the membrane, often caused by non-specific antibody binding or insufficient washing [1] [5].
| Potential Cause | Recommended Solution |
|---|---|
| Insufficient blocking | Increase the concentration of your blocking agent (e.g., up to 5-10%), and/or extend the blocking incubation time and temperature [2] [5]. |
| Antibody concentration too high | Titrate down the concentration of your primary and/or secondary antibody [1] [2] [5]. |
| Insufficient washing | Increase wash stringency by performing 5-6 washes for 5-10 minutes each with ample fresh TBST buffer [1]. Ensure gentle rocking during washes. |
| Contaminated buffers or equipment | Prepare fresh, filtered buffers and clean all trays and containers thoroughly to remove microbial growth or particulates [1] [5]. |
| Membrane dried out | Ensure the membrane remains fully immersed or covered in buffer at all times to prevent irreversible protein binding [2] [5]. |
Unexpected bands at incorrect molecular weights typically indicate antibody cross-reactivity or sample degradation [1] [2].
This decision tree helps systematically identify and resolve Western blot problems.
Preventing issues is more efficient than troubleshooting them. Here are key practices to ensure consistent Western blot results:
This section addresses common experimental issues in zebrafish research.
| Category | Common Issue | Potential Cause | Recommended Solution |
|---|---|---|---|
| Model Physiology & Health | High larval mortality post-procedure [1] | Dehydration or physical damage during immobilization. | Use a batch agarose microplate designed to maintain hydration while stabilizing larvae [1]. |
| Neurological or cardiac defects in controls [2] | Unintended chemical exposure (e.g., legacy contaminants like PCBs). | Verify water and chemical purity; measure contaminant concentrations in both exposure medium and fish tissue [2]. | |
| Microinjection | Low injection success rate [3] [1] | Manual skill variability, improper needle calibration, or unstable larval positioning. | Implement automated image-guided systems or strictly follow manual protocols for needle preparation (tip ~3 μm) and injection volume calibration (e.g., 0.5 nL) [3] [1]. |
| Inconsistent drug delivery to specific brain regions [3] | Incorrect needle placement or drug diffusion. | Use a microinjection protocol for localized drug delivery (e.g., into the habenula). Confirm efficacy with a co-injected visible dye like Phenol Red [3]. | |
| Genetic & Phenotypic Models | Hyperactivity, impulsivity, or altered stress response [4] | Successful genetic modification (e.g., rbfox1 LoF) affecting HPI axis. |
Characterize behavior with locomotion assays (distance, speed) and validate molecular changes (cortisol levels, bdnf, crhb expression) [4]. |
| Variable tumor engraftment in xenografts [5] | Immune rejection (in older larvae) or suboptimal injection site. | Use embryos younger than 30 dpf (lacking adaptive immunity) and inject into the pericardial space (PCS) or yolk sac for high engraftment and survival [1] [5]. | |
| Data Acquisition & Imaging | Poor image quality for quantification [6] | Low signal-to-noise ratio, pigmentation, or suboptimal resolution. | Inhibit pigmentation with PTU, define acquisition parameters (high spatiotemporal resolution, SNR) based on the smallest structure to be resolved [6] [7]. |
This table summarizes key metrics from recent studies to help researchers benchmark their experiments.
| Experimental Area | Key Parameter | Reported Value / Effect | Citation |
|---|---|---|---|
| Microinjection (Automated) | Success Rate | 80.8% (n=1,129 larvae) | [1] |
| Post-Injection Survival Rate | 92.1% (n=1,143 larvae) | [1] | |
| Tumor Engraftment Success | 96.2% (n=610 larvae) | [1] | |
| Chemical Exposure (PCBs) | Novel Neurologic Effect | Eye tremors | [2] |
| Cardiac Effect (Aroclor 1254) | Bradycardia, pericardial edema (less severe than PCB 126) | [2] | |
Genetic Model (rbfox1 LoF) |
Behavioral Effect | Hyperactivity, increased impulsivity, heightened arousal | [4] |
| Molecular Effect | Increased cortisol, dysregulated bdnf/trkb2, crhb, pac1a-hop |
[4] | |
| Blood Flow & Endothelium | EC Proliferation in ISVs (No-flow vs Flow) | Significantly reduced under no-flow conditions | [7] |
Here are step-by-step methodologies for two critical techniques.
This protocol is for localized drug delivery in the brain, suitable for neurological studies.
Before you begin:
tsc2vu242/+ line was used.Step-by-Step Method:
Workflow Overview: The automated process involves positioning larvae in a custom-designed batch agarose microplate that prevents dehydration. An AI model analyzes a lateral-view image of each larva to detect key feature points around the pericardial space (PCS). The system calculates the optimal injection path and a robotic arm executes the microinjection with high precision.
Key Advantages:
The following diagrams illustrate a generalized high-throughput screening workflow and a specific signaling pathway implicated in neurological phenotypes.
Diagram 1: High-Throughput Zebrafish Xenograft and Screening Workflow. This workflow integrates automated microinjection and in vivo imaging for efficient data generation [1] [5].
Diagram 2: Signaling Pathway in rbfox1 LoF Mutant Zebrafish. This pathway shows how genetic disruption leads to molecular and behavioral changes, modeling neuropsychiatric disorders [4].
The table below outlines common challenges in dose-response experiments and potential solutions based on current regulatory and research perspectives.
| Issue | Possible Cause | Investigation & Solution |
|---|---|---|
| Poor efficacy at tolerated doses | Suboptimal dosing regimen; reliance on Maximum Tolerated Dose (MTD) for targeted therapies [1] [2] | Implement Model-Informed Drug Development (MIDD). Use pharmacokinetic-pharmacodynamic (PK-PD) and exposure-response models to identify doses that balance safety and efficacy, rather than relying solely on toxicity data [1]. |
| High rate of late-onset toxicities | Trial design focused on short-term toxicity; drug accumulation over time [1] | Adopt novel trial designs (e.g., adaptive, seamless trials) that collect long-term safety and efficacy data. Incorporate patient-reported outcomes (PROs) to better capture tolerability [3]. |
| Inconsistent response between models and humans | Differences in receptor biology/occupancy between animal models and humans [1] | Use mathematical models for FIH dose selection that account for factors beyond weight-based scaling, such as target receptor affinity and expression levels [1]. |
| Difficulty selecting final dose for approval | Inadequate comparison of multiple doses in late-stage trials [1] | Conduct dedicated trials to compare multiple dosages. Use frameworks like Clinical Utility Indices (CUI) to quantitatively integrate safety, efficacy, and other biomarker data for decision-making [1]. |
Q1: What is the biggest paradigm shift in oncology dose optimization today? The key shift is moving away from the historic Maximum Tolerated Dose (MTD) paradigm, which was designed for chemotherapies. For modern targeted therapies and immunotherapies, the goal is to find a dose that maximizes efficacy while minimizing toxicity, often referred to as the Optimal Biological Dose (OBD). This is the central goal of initiatives like the FDA's Project Optimus [1] [3].
Q2: How can I improve the design of a First-in-Human (FIH) trial for better dose finding? Instead of the traditional "3+3" design, consider model-informed approaches such as:
Q3: What data is critical for making a final dosage decision for a registrational trial? A final decision should be based on a comprehensive dataset including [1]:
The following diagram summarizes a modern, iterative approach to dose optimization, integrating the strategies discussed above.
The table below outlines common problems encountered in cell viability assays, their potential causes, and recommended solutions, drawing from established cell viability method principles [1].
| Problem Phenomenon | Potential Root Cause | Troubleshooting & Solution Strategies |
|---|---|---|
| High Background Signal | Incomplete dye removal/washing; reagent cytotoxicity; spontaneous dye leakage from viable cells [1]. | Optimize wash steps (number/volume); include a vehicle control; test different dye concentrations to minimize non-specific binding. |
| Low Signal-to-Noise Ratio | Low cell seeding density; incorrect incubation times; expired or degraded assay reagents [1]. | Ensure cells are in log growth phase; perform a cell titration experiment to optimize density; validate reagent activity with a positive control. |
| High Inter-Assay Variability | Inconsistent cell passaging; reagent temperature fluctuations; manual pipetting errors [1]. | Standardize cell culture and handling protocols; allow all reagents to equilibrate to room temperature; use automated pipettes or liquid handlers. |
| Inconsistent Viability Calculations | Use of different measurement principles (metabolic activity vs. membrane integrity) [1] [2]; inaccurate cell counting. | Clearly define viability for your assay; use a standardized cell counting method (e.g., automated cell counter with high contrast images) [3]. |
Q1: What is the fundamental difference between cell viability and cell proliferation? A1: Cell viability refers to the number of healthy, living cells in a sample at a given time, often assessed by measuring markers like metabolic activity or membrane integrity. Cell proliferation measures the rate at which a cell population is increasing in number over time through cell division [2]. A viable cell may not necessarily be proliferating.
Q2: Why might different viability assays (e.g., MTT vs. Trypan Blue) produce conflicting results for the same sample? A2: This is common because assays operate on different biochemical principles [1].
Q3: What are the key considerations for transitioning from a manual to an automated cell viability assay? A3: Key considerations include [3] [4]:
The following workflow visualizes the key steps in a standard colorimetric metabolic assay, such as MTT or WST-8:
Key Steps Explained:
Developing a robust and reliable assay requires a systematic approach, as shown in the following validation workflow:
Validation Parameters:
The intrinsic (mitochondrial) apoptosis pathway is a key mechanism of programmed cell death that can be activated by various stimuli, including DNA damage, oxidative stress, and chemotherapeutic agents. The core process involves mitochondrial outer membrane permeabilization (MOMP), which leads to the release of pro-apoptotic factors into the cytoplasm [1].
The Bcl-2 protein family serves as the crucial regulatory checkpoint in this pathway, consisting of both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, Bid). When the balance shifts toward apoptosis, Bax and Bak form pores in the mitochondrial outer membrane, leading to decreased membrane potential and increased permeability [1].
| Detection Method | Target/Principle | Key Reagents | Readout | Applications |
|---|---|---|---|---|
| Membrane Potential Assays | ΔΨm collapse | JC-1, TMRM, TMRE | Fluorescence shift | Early apoptosis detection |
| Cytochrome c Release | Cyt c localization | Anti-cytochrome c antibodies | Immunofluorescence, WB | Mid-stage apoptosis confirmation |
| Caspase Activity Assays | Caspase-3/7, -9 activation | Fluorogenic substrates, antibodies | Fluorescence, luminescence | Mid-late stage execution |
| Bcl-2 Family Profiling | Pro-/anti-apoptotic balance | Bax, Bak, Bcl-2 antibodies | Western blot, flow cytometry | Mechanism studies |
| Annexin V Staining | PS externalization | Annexin V-FITC/PI | Flow cytometry | Apoptosis vs. necrosis |
| DNA Fragmentation | Nuclear condensation | Hoechst 33342, TUNEL | Microscopy, flow cytometry | Late apoptosis detection |
| Mitochondrial ROS | mtROS generation | MitoSOX, roGFP | Fluorescence | Oxidative stress linkage |
For studying apoptosis during confined migration (relevant to metastatic cancer research):
Cell Preparation: Digest cells with 0.05% trypsin and wash twice with cold PBS. Resuspend in cold PBS and count cells [2].
Transwell Setup:
Incubation: Culture at 37°C, 5% CO₂ for 6-18 hours (optimize based on cell type and experimental needs) [2].
Sample Collection:
Analysis: Proceed with mitochondrial apoptosis detection methods outlined above.
| Problem | Potential Causes | Solutions | Prevention Tips |
|---|---|---|---|
| Weak/no apoptosis signal | Insufficient treatment duration, incorrect inducer concentration, low assay sensitivity | Perform time-course experiment, optimize inducer concentration, include positive controls | Validate inducers on control cells first; use multiple detection methods |
| High background in healthy controls | Serum starvation effects, mechanical damage during processing, reagent toxicity | Include proper controls, gentle handling, optimize reagent concentrations | Use healthy, low-passage cells; minimize processing time |
| Inconsistent results between replicates | Uneven cell seeding, temperature fluctuations, pipetting errors | Standardize protocols, use automated dispensers, maintain consistent incubation conditions | Pre-warm all reagents; train all team members on standardized protocols |
| Poor mitochondrial staining | Overloaded dyes, inadequate loading time, quenched dyes | Titrate dye concentrations, optimize loading time, protect dyes from light | Perform dye titration for each cell type; use fresh dye solutions |
| Incomplete caspase activation | Insufficient apoptotic stimulus, caspase inhibitor presence | Verify inducer activity, check for caspase inhibitors in media/serum | Use validated inducers; test serum lots for inhibitory activity |
| Conflicting results between methods | Different temporal sensitivities, assay interference | Correlate multiple time points, check for reagent interference | Understand timing of each apoptotic event; use orthogonal methods |
When working with this compound compounds in mitochondrial apoptosis detection:
Time Course Optimization: this compound may have delayed onset compared to conventional inducers like staurosporine. Establish detailed time courses (e.g., 2, 4, 6, 8, 12, 24 hours) for each cell type [3].
Cell Type Variability: Mitochondrial sensitivity to this compound can vary significantly between cell lines. Include both sensitive and resistant cell lines as controls.
Mitochondrial Membrane Potential (ΔΨm): Some this compound compounds may cause rapid ΔΨm collapse while others work through different mechanisms. Combine JC-1 staining with cytochrome c release assays [4].
Bcl-2 Family Interactions: If investigating this compound mechanism, perform co-immunoprecipitation or proximity ligation assays to examine interactions between this compound targets and Bcl-2 family proteins [1].
Multiparametric Approach: Always use at least two different detection methods targeting different stages of apoptosis (early + mid/late stage) for confirmation [4] [3].
Proper Controls:
Timing Considerations: Mitochondrial events typically precede other apoptotic markers:
This compound Specific Optimization: For novel this compound compounds, conduct preliminary dose-response studies (typically 0.1-100 μM range) and temporal analysis to establish the optimal window for detecting mitochondrial apoptosis events.
Q: Why am I unable to detect cyclin B in my cells after treating them with BPIQ-I? A: The most likely explanation is not a detection failure, but a genuine biological response. Evidence suggests that quinoline-derived compounds, including those structurally similar to this compound, can significantly downregulate the expression of cell cycle proteins like cyclin B1 [1]. Your experiment may be working correctly, and the decreased signal reflects the drug's intended mechanism of action.
Q: How can I confirm that my cyclin B antibody is working properly? A: It is crucial to include the correct controls to validate your experimental results. The table below lists antibodies against cyclin B1 for which experimental validation data is available.
| Antibody Name | Host Species | Reactivity | Applications | Key Validation Points |
|---|---|---|---|---|
| Cyclin B1 Antibody #4138 [2] | Rabbit | Human, Mouse, Rat, Hamster, Monkey | WB, IF | Detects endogenous total cyclin B1; validated for Western Blot (1:1000) and Immunofluorescence (1:400). |
| cyclin B Antibody (D-1) [3] | Mouse | Drosophila melanogaster | WB, IP, IF, ELISA | A monoclonal antibody recommended for detecting cyclin B in Drosophila; also available in HRP-conjugated and fluorescently-conjugated forms. |
Q: What is the proposed mechanism by which this compound affects cyclin B? A: this compound is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase [4]. Inhibiting the EGFR signaling pathway can lead to cell cycle arrest and the downregulation of key proteins required for cell cycle progression. Studies on a related quinoline derivative, DFIQ, showed it induced cell cycle arrest and downregulated cyclin B1 protein expression [1]. The following diagram illustrates this proposed signaling relationship:
To confirm that this compound is causing cyclin B downregulation rather than your detection method failing, follow this validation protocol:
Confirm Antibody Specificity with a Positive Control
Corroborate with Apoptosis and Cell Cycle Markers
Perform Cell Cycle Analysis
The table below summarizes the available key information on BPIQ-I for your reference.
| Property | Description |
|---|---|
| Alternate Names | 8-[(3-Bromophenyl)amino]-3-methyl-3H-imidazo[4,5-g]-quinazoline [1] |
| CAS Number | 174709-30-9 [1] |
| Molecular Formula | C₁₆H₁₂BrN₅ [1] |
| Molecular Weight | 354.2 g/mol [1] |
| Primary Documented Application | Potent and specific inhibitor of the tyrosine kinase activity of EGFR [1] |
| Reported Mechanism | Believed to interact with cells via various receptors, modulating intracellular signaling molecules and potentially engaging with specific transcription factors [1] |
For research on CDK1, which is a validated cancer therapy target [2], a typical analysis workflow involves gene expression validation, functional assessment, and compound screening. The following diagram outlines this general process, which can be optimized for various inhibitors.
For your troubleshooting guides and FAQs, here are detailed methodologies for key experiments in the CDK1 analysis workflow, based on current literature.
This protocol helps establish the baseline clinical relevance of CDK1 in a specific cancer type.
limma to extract and compare CDK1 expression data between tumor and normal samples [3].survival package, and generate Receiver Operating Characteristic (ROC) curves with the pROC package to assess diagnostic value [3].This assay confirms the functional role of CDK1 in tumorigenesis.
This protocol is key for screening potential compounds like this compound.
When creating FAQs, you should prominently address the following:
The following table summarizes recent efficacy findings for topotecan and other relevant agents, which could serve as a baseline for future comparisons with BPIQ-I.
| Therapeutic Agent | Study Type / Context | Key Efficacy Findings |
|---|---|---|
| Topotecan (intravenous) | Real-world cohort (2024) [1] | mPFS: 1.9 months; mOS: 5.6 months |
| Topotecan (oral) | Phase II clinical trial (2001) [2] | ORR: 23%; mOS: 32 weeks (approx. 7.4 months) |
| Liposomal Irinotecan | Phase III RESILIENT trial (2024) [3] | mOS: 7.9 months vs. topotecan's 8.3 months (HR: 1.11); ORR: 44.1% vs. topotecan's 21.6% |
| Anlotinib | Retrospective cohort study (2024) [4] | mPFS: 5.6 months vs. topotecan's 2.2 months (HR: 0.50); DCR: 70.0% vs. topotecan's 23.1% |
| Combination Therapy (e.g., Irinotecan-Platinum) | Retrospective study (2024) [5] | In platinum-resistant SCLC: mPFS: 3.73 months for combinations vs. 1.90 months for single-agent |
For your comparison guide, here are the core methodologies from the cited studies that generated the efficacy data above.
Understanding topotecan's mechanism can help frame the biological rationale for future comparisons. It is a topoisomerase I inhibitor that works by blocking the religation step in DNA replication, leading to DNA damage and apoptosis [6] [7]. Preclinical studies also suggest it may inhibit the PI3K/Akt survival signaling pathway and downstream targets like HIF-1α and VEGF, potentially reversing platinum resistance [7].
The diagram below illustrates this mechanism and its downstream effects.
Since direct data on this compound is unavailable, here are potential paths to find the information you need:
The table below summarizes available data on BPIQ-I and other EGFR inhibitors from the search results.
| Inhibitor Name | Type / Generation | Key Target(s) | Noted Experimental Context | Reported Quantitative Data (from cited studies) |
|---|---|---|---|---|
| This compound [1] | EGFR Inhibitor | EGFR | Phenotypic screen in organotypic hippocampal culture model of epilepsy. | Tested at 10 μM [1]. Normalized electrographic load: 0.748 [1]. |
| Gefitinib [2] [3] | First-Generation TKI | EGFR (reversible) | Treatment of advanced lung adenocarcinoma with common EGFR mutations. | In patients with L858R mutation, one study reported a median OS of 48.4 ± 6.3 months [3]. |
| Erlotinib [2] [3] | First-Generation TKI | EGFR (reversible) | Treatment of advanced lung adenocarcinoma with common EGFR mutations. | In patients with L858R mutation, one study reported a median OS of 30.8 ± 3.3 months [3]. |
| Afatinib [3] [4] | Second-Generation TKI | ErbB family (irreversible) | Treatment of advanced lung adenocarcinoma; compared to 1st-gen TKIs. | Associated with longer PFS across all mutation types in one study [3]. In another, median OS was 30 months [4]. |
| JAK3 Inhibitor VI [2] | JAK3 / Mutant-EGFR | JAK3, EGFR T790M/L858R | Rediscovered as a selective inhibitor for the drug-resistant EGFR T790M/L858R mutant. | Selectively inhibits EGFR T790M/L858R in vitro and in NCI-H1975 cells, with weaker effect on WT EGFR [2]. |
For the data presented, here is the experimental background and methodology.
For this compound [1]:
For Clinical EGFR TKIs (Gefitinib, Erlotinib, Afatinib) [3] [4]:
For JAK3 Inhibitor VI [2]:
The diagram below illustrates the core EGFR signaling pathway and the site of action for the inhibitors discussed.
Diagram Title: Core EGFR Signaling Pathway and TKI Inhibition
The table below summarizes key quinoline derivatives discussed in recent scientific literature, their structural features, and primary anticancer mechanisms.
| Compound Name | Structural Features | Primary Cancer Model(s) Studied | Core Anticancer Mechanism(s) | Key Experimental Findings |
|---|---|---|---|---|
| DFIQ [1] [2] | Novel synthetic derivative; dimethylamine, fluorine groups [1] | NSCLC (H1299, A549) [1] [2] | Induces apoptosis, disrupts autophagy, promotes mitochondrial damage, sensitizes to ferroptosis [1] [2] | IC50: 2.81-5.06 µM (24-48h) [1]; Reduces tumor growth in zebrafish xenograft [1] |
| Tetrahydroquinolinone 4a [3] | 3-(1-naphthylmethyl) substitution, carbonyl at position 2 [3] | Lung (A549), Colon (HCT-116) cancer [3] | Induces G2/M cell cycle arrest, triggers intrinsic/extrinsic apoptosis pathways [3] | IC50: ~11 µM (A549), ~13 µM (HCT-116) [3]; Selective toxicity vs. normal kidney cells [3] |
| 9IV-c [4] | Trimethoxyquinoline with styryl and aniline groups [4] | Lung (A549), C26 cancer cells [4] | Tubulin polymerization inhibition, G2/M cell cycle arrest, intrinsic apoptosis [4] | IC50: 1.66 µM (A549), 1.21 µM (C26) [4]; Inhibits tumor growth in BALB/c mice [4] |
| 3a1 [5] | 2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline hybrid [5] | Liver (HepG2), Ovarian (SK-OV-3), Lung (NCI-H460) cancer [5] | Upregulates Bax/p53, downregulates Bcl-2, activates caspase-9/3, induces ROS [5] | IC50: <10.12 µM (HepG2, vs. Cisplatin) [5]; Inhibits tumor growth in HepG2 mouse xenograft [5] |
For a deeper understanding, here is a breakdown of the experimental methodologies and mechanistic insights for these compounds.
The data in the table above was generated using standard and specialized pharmacological assays:
The quinoline derivatives listed exert their effects through complex, interconnected signaling networks. The following diagram illustrates the key cellular pathways involved in their anticancer actions, particularly for DFIQ and compound 3a1:
The pathways highlighted in the diagram can be summarized as follows:
Since direct data on BPIQ-I was not located, you can take the following steps to build a comprehensive comparison:
While data on BPIQ-I is missing, the search yielded well-established experimental protocols and mechanistic data for camptothecin, which serves as a key reference point.
Detailed Camptothecin Apoptosis Induction Protocol The table below summarizes a standard protocol for using camptothecin as a positive control for apoptosis induction [1] [2].
| Parameter | Specification |
|---|---|
| Stock Solution | 1 mM in DMSO [1] [2] |
| Final Working Concentration | 4–6 µM [1] [2] |
| Incubation Time | 2 to 12 hours (time-course experiment recommended) [1] [2] |
| Culture Conditions | 37°C in a humidified, 5% CO2 incubator [1] |
| Negative Control | Culture medium with an equivalent dilution of DMSO only [1] |
Key Mechanisms of Action of Camptothecin The diagram below outlines the core mechanism by which camptothecin exerts its anti-cancer effect.
This core mechanism can lead to different cell fates, such as apoptosis or senescence, depending on the cellular context, as shown in a study comparing two glioblastoma cell lines [3].
The tables below summarize experimental data from recent studies on different novel compounds, showing the type of information you might expect to find for BPIQ-I.
Table 1: Evaluation of a Novel Tetrahydroquinolinone Derivative (Compound 4a) This table summarizes the cytotoxic activity and mechanism of a synthesized tetrahydroquinolinone derivative [1].
| Evaluation Aspect | Experimental Findings |
|---|
| Cytotoxicity (IC50) | HCT-116 (colon cancer): ~13 µM A549 (lung cancer): 11.33 ± 0.67 µM | | Selectivity | Minimal suppressive effect on normal human kidney (HEK293) cells. | | Mechanism of Action | Induces cell cycle arrest at the G2/M phase; triggers apoptosis via intrinsic and extrinsic pathways. | | Key Experiments | MTT assay, colony formation assay, cell cycle analysis (flow cytometry), Annexin V-FITC/7-AAD staining. |
Table 2: Investigation of Mannose as an Adjuvant in Lung Cancer This table shows how a simple sugar, mannose, was tested for its ability to enhance standard chemotherapy [2].
| Evaluation Aspect | Experimental Findings |
|---|---|
| Antiproliferative Effect | Inhibited proliferation of A549 and H1299 NSCLC cells. |
| Effect on Cisplatin | Promoted cisplatin-mediated apoptosis in lung cancer cells. |
| Antimetastatic Effect | Reduced invasion and migration of cancer cells in vitro. |
| Proposed Mechanism | Induced G0/G1 cell cycle arrest; inhibited PI3K/AKT and ERK signaling pathways. |
| Key Experiments | CCK-8 cell viability assay, Transwell migration/invasion assays, cell cycle and apoptosis analysis (flow cytometry), western blot. |
The research on the tetrahydroquinolinone derivative provides a clear example of a standard workflow for evaluating a novel compound [1]. The diagram below outlines this multi-stage process.
To find the specific data you need on this compound, I suggest the following steps:
For researchers developing a comparison guide, the key is to structure comparisons around standardized efficacy, safety, and mechanistic data. The table below outlines core comparison categories, using established inhibitors as examples from the search results.
Key Dimensions for Kinase Inhibitor Comparison
| Comparison Category | Description | Example: BCR-ABL Inhibitors in CML |
|---|
| Efficacy Metrics | Key clinical trial endpoints to quantify treatment effect. | - CCyR (Complete Cytogenetic Response): Rate after 12 months of treatment [1].
When citing experimental data in a guide, it is crucial to provide the methodology for reproducibility. Here are summaries of common protocols based on the search results.
In Vitro Kinase Inhibition Assay: This biochemical assay measures a compound's direct ability to inhibit the kinase target. The results are typically reported as an IC50 value (the concentration required for 50% inhibition of kinase activity), which is a standard measure of potency [3].
Cellular Apoptosis Assay (Annexin V/PI Staining): This protocol assesses the cell-killing (cytotoxic) effect of the inhibitor. After treating cancer cell lines with the inhibitor, cells are stained with Annexin V-FITC and Propidium Iodide (PI). The population of cells in early apoptosis (Annexin V+/PI-) and late apoptosis/necrosis (Annexin V+/PI+) is then quantified using flow cytometry [4]. This provides direct evidence of the drug's functional effect.
Cytotoxicity Assay (MTT Assay): This method measures cell viability and metabolic activity after drug treatment. Cells are incubated with the inhibitor and then with MTT reagent. Living cells reduce MTT to purple formazan crystals, which are dissolved, and the solution's absorbance is measured at 570 nm. The results are used to calculate the IC50 for cell viability, indicating the compound's effectiveness in a cellular context [4].
Kinase inhibitors exert their effects by disrupting specific cellular signaling pathways. The diagram below maps a simplified, common oncogenic signaling cascade and potential inhibition points.
Since "BPIQ-I" was not found, here are practical steps to gather the necessary data for your guide: